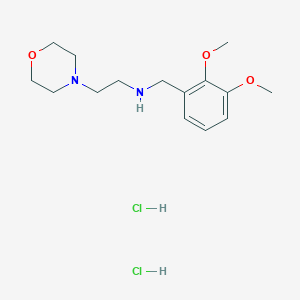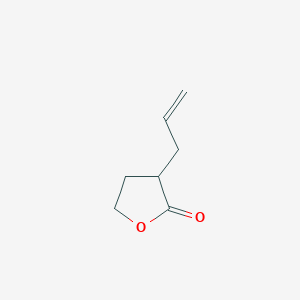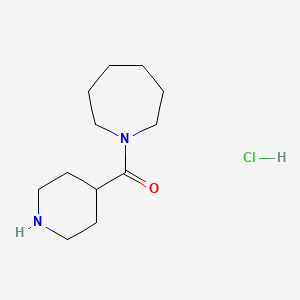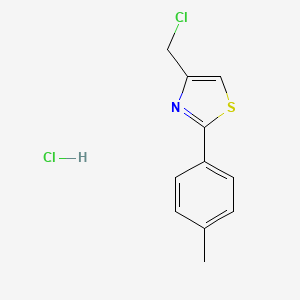
N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride
説明
N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride, commonly known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have neuroprotective and anti-inflammatory effects. In
科学的研究の応用
Analytical Methods in Antioxidant Activity Research
Research on antioxidants, including methods for determining antioxidant activity, is crucial in various scientific fields, from food engineering to medicine. Various tests such as ORAC, HORAC, TRAP, and TOSC for hydrogen atom transfer-based assays, and CUPRAC, FRAP, and DPPH for electron transfer-based assays, are pivotal in analyzing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to assess reaction kinetics or equilibrium states, indicating the potential relevance of studying "N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride" in antioxidant research, given its structural features that may interact in redox reactions (I. Munteanu, C. Apetrei, 2021).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups, such as 2-nitrobenzyl, 3,5-dimethoxybenzyl, and others, shows promise in synthetic chemistry for the future development of novel compounds. This area of study is relevant for designing and synthesizing new molecules with potential pharmacological applications, suggesting that "this compound" could be of interest in research focused on the development of new drugs or materials with controlled release mechanisms (B. Amit, U. Zehavi, A. Patchornik, 1974).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of pollutants, such as aromatic and alicyclic compounds, is a critical area of research in environmental science. Understanding the by-products, pathways, and mechanisms involved in the photocatalytic degradation of pollutants like pyridine, 1-2-dimethoxybenzene, and morpholine, highlights the potential of "this compound" in studies related to environmental remediation and the development of photocatalytic materials (P. Pichat, 1997).
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-18-14-5-3-4-13(15(14)19-2)12-16-6-7-17-8-10-20-11-9-17;;/h3-5,16H,6-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQLAUISFEBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B3374923.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)

![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)
![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374972.png)


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3375007.png)